Ethynylferrocene
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Overview
Description
Ethynylferrocene is an organometallic compound that combines the robust and redox-active ferrocene moiety with the rigid-rod ethynyl unit. This compound is known for its unique electronic and structural properties, making it a versatile platform for the synthesis of new molecules and novel materials . The ferrocene center provides chemically and electrochemically switchable material properties, while the ethynyl backbone facilitates electron delocalization along the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylferrocene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where the ferrocene unit is linked by an ethyne bridge to a chromogenic or fluorescent signaling unit . Another method involves the conversion of methyl ketones into terminal acetylenes. For instance, acetylferrocene can be converted into this compound using a series of reactions involving N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: While specific industrial production methods for ferrocene, ethynyl- are not widely documented, the general principles of organometallic synthesis and the use of robust reaction conditions, such as inert atmospheres and controlled temperatures, are likely employed to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethynylferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium, which is a stable and reversible redox process.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Substitution: Strong nucleophiles such as organolithium reagents are often used.
Major Products:
Scientific Research Applications
Ethynylferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferrocene, ethynyl- is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to act as an electron transfer agent in various chemical and biological processes . The ethynyl group facilitates electron delocalization, enhancing the compound’s ability to participate in redox reactions .
Comparison with Similar Compounds
- Ferrocenylacetylene
- Ferrocenylethyne
Comparison: Ethynylferrocene is unique due to its combination of the ferrocene moiety and the ethynyl unit, which provides both redox activity and electron delocalization . This makes it more versatile compared to other ferrocene derivatives that may lack the ethynyl group and, consequently, the extended conjugation and rigidity .
Properties
Molecular Formula |
C12H10Fe |
---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q2*-1;+2 |
InChI Key |
BXSUNBWPHNMDRM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Related CAS |
33410-56-9 |
Origin of Product |
United States |
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